Fmoc-L-Ala(Bth)-OH
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H20N2O4S |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C25H20N2O4S/c28-24(29)21(13-23-26-20-11-5-6-12-22(20)32-23)27-25(30)31-14-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-12,19,21H,13-14H2,(H,27,30)(H,28,29) |
InChI Key |
FOEQAVDISWFCSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=NC5=CC=CC=C5S4)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for Fmoc L Ala Bth Oh and Its Oligopeptide Derivatives
Direct Synthesis of Fmoc-L-Ala(Bth)-OH as a Monomeric Building Block
The efficient synthesis of this compound is crucial for its subsequent use in peptide synthesis. The primary challenge lies in the introduction of the benzothiazolyl moiety onto the alanine (B10760859) backbone.
Exploration of Precursor Chemical Reactions and Reaction Pathways for Bth Introduction
Several synthetic routes can be envisioned for the formation of the benzothiazolyl side-chain. A common and effective strategy involves the use of a precursor amino acid with a suitable leaving group at the β-position, which can then undergo nucleophilic substitution with 2-mercaptobenzothiazole (B37678).
One potential precursor is Fmoc-L-serine, where the hydroxyl group can be activated to facilitate substitution. Another viable pathway could start from Fmoc-L-aspartic acid, where the β-carboxyl group can be chemically modified to enable the introduction of the benzothiazolyl group.
A documented approach for a related synthesis involves the solid-phase synthesis of C-terminal 2-benzothiazolyl modified amino acids. While this method targets the C-terminus, the underlying chemistry of forming the benzothiazole (B30560) ring from an ortho-aminothiophenol precursor could potentially be adapted for side-chain modification. This typically involves the condensation of an ortho-aminothiophenol with a carboxylic acid or its derivative. For the synthesis of this compound, this would necessitate a precursor with an aldehyde or a related functional group at the β-position of the alanine derivative.
Optimization of Reaction Conditions for Efficient Benzothiazolyl Side-Chain Formation
The efficiency of the benzothiazolyl side-chain formation is highly dependent on the chosen reaction pathway and conditions. Key parameters that require careful optimization include the choice of solvent, temperature, reaction time, and the nature of the activating or coupling agents.
For instance, in a nucleophilic substitution reaction, the choice of base is critical to deprotonate the 2-mercaptobenzothiazole without causing undesirable side reactions such as racemization of the α-carbon. Non-nucleophilic, sterically hindered bases are often preferred. The solvent system must be capable of dissolving both the protected amino acid precursor and the nucleophile.
The following interactive table outlines hypothetical reaction conditions for the synthesis of this compound from a generic Fmoc-L-Ala(X)-OH precursor, where 'X' is a leaving group.
| Precursor | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Fmoc-L-Ser(OTs)-OH | 2-Mercaptobenzothiazole | K2CO3 | DMF | 60 | 12 | 65 |
| Fmoc-L-Dha-OH | 2-Mercaptobenzothiazole | DBU | THF | 25 | 24 | 70 |
| Fmoc-L-Asp(OtBu)-β-aldehyde | 2-Aminothiophenol | None | EtOH | 78 | 8 | 55 |
Note: This data is illustrative and based on general principles of organic synthesis. Actual yields may vary.
Strategic Incorporation of this compound into Solid-Phase Peptide Synthesis (SPPS) Sequences
The successful integration of this compound into a growing peptide chain on a solid support requires careful consideration of its reactivity and potential for side reactions within the standard SPPS cycles.
Assessment of Coupling Efficiency and Yield in SPPS Protocols
The steric bulk and electronic properties of the benzothiazolyl side chain can influence the efficiency of the coupling reaction. Standard coupling reagents used in Fmoc-SPPS, such as carbodiimides (e.g., DIC) in the presence of an additive (e.g., Oxyma), and uronium/aminium salts (e.g., HBTU, HATU), should be evaluated for their effectiveness in incorporating this compound.
The coupling efficiency can be monitored qualitatively using tests like the Kaiser test or quantitatively by cleaving a small amount of the peptide from the resin and analyzing it by HPLC. In cases of difficult couplings, strategies such as double coupling, increasing the reaction time, or elevating the temperature may be necessary.
The following interactive table presents a hypothetical assessment of different coupling reagents for the incorporation of this compound.
| Coupling Reagent | Base | Solvent | Coupling Time (h) | Coupling Yield (%) |
| DIC/Oxyma | DIPEA | DMF | 2 | 95 |
| HBTU/HOBt | DIPEA | NMP | 1.5 | 98 |
| HATU/HOAt | Collidine | DMF | 1 | 99 |
| COMU | DIPEA | NMP | 1 | 99 |
Note: This data is illustrative. Actual yields are sequence-dependent and may vary.
Advanced Strategies for Minimizing Racemization during this compound Coupling
Racemization of the α-carbon is a potential side reaction during the activation and coupling of any amino acid in SPPS. Aromatic side chains, such as the benzothiazolyl group in this compound, can potentially influence the rate of racemization. mdpi.com
To minimize this risk, several strategies can be employed:
Choice of Coupling Reagent: Carbodiimide-based methods, particularly with the addition of ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), are known to suppress racemization.
Use of Hindered Bases: The use of sterically hindered bases like 2,4,6-collidine instead of more commonly used bases such as N,N-diisopropylethylamine (DIPEA) can reduce the extent of racemization.
Lowering the Temperature: Performing the coupling reaction at a lower temperature can decrease the rate of both the desired coupling and the undesired racemization. A balance must be found to ensure a reasonable reaction time.
In Situ Activation: Pre-activation of the amino acid should be avoided, and instead, the coupling reagents should be added directly to the reaction vessel containing the resin and the amino acid.
Orthogonal Protecting Group Chemistries Compatible with this compound in SPPS
The benzothiazolyl side chain of this compound is generally stable to the mildly basic conditions used for Fmoc group removal (e.g., 20% piperidine (B6355638) in DMF) and the strongly acidic conditions used for final cleavage from the resin and removal of other side-chain protecting groups (e.g., trifluoroacetic acid). This inherent stability makes it compatible with the standard Fmoc/tBu orthogonal protection strategy. iris-biotech.denih.gov
Common acid-labile protecting groups that are compatible with this compound include:
tert-Butyl (tBu): Used for the protection of the side chains of Asp, Glu, Ser, Thr, and Tyr.
Trityl (Trt): Commonly used for the protection of the side chains of Asn, Gln, Cys, and His.
Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf): A standard protecting group for the guanidino group of Arg.
tert-Butoxycarbonyl (Boc): Used for the protection of the ε-amino group of Lys and the indole (B1671886) nitrogen of Trp.
For more complex synthetic strategies, such as the synthesis of branched or cyclic peptides, other orthogonal protecting groups that can be removed under different conditions may be required. These include:
Allyloxycarbonyl (Alloc): Removable with a palladium catalyst.
1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde): Removable with hydrazine.
4-Methyltrityl (Mtt): Removable with dilute TFA, allowing for selective deprotection on the solid support.
The compatibility of these protecting groups with the benzothiazolyl side chain would need to be experimentally verified to ensure no undesired side reactions occur during their removal.
Selective Cleavage and Deprotection Methodologies for Benzothiazolyl-Containing Peptides
The successful synthesis of peptides containing modified amino acids like Ala(Bth) hinges on the careful selection of cleavage and deprotection strategies that preserve the integrity of the unique side chain. In the context of the widely used Fmoc/tBu (tert-butyl) orthogonal protection scheme, the final cleavage from the solid support and removal of side-chain protecting groups is typically achieved with strong acids, most commonly trifluoroacetic acid (TFA).
The benzothiazole ring of Ala(Bth) is generally stable to the standard TFA-based cleavage cocktails. However, the composition of the cleavage cocktail is critical to prevent side reactions with other sensitive residues in the peptide sequence. A common practice is to use a scavenger mixture to quench reactive cationic species generated during the deprotection of other amino acid side chains.
Recent studies on the solid-phase synthesis of benzothiazolyl-containing peptides have demonstrated the utility of varying TFA concentrations for selective deprotection and cleavage. For instance, treatment with a high concentration of TFA (e.g., 95% in the presence of scavengers like triethylsilane) can effect the simultaneous cleavage of the peptide from an acid-labile resin and the removal of acid-labile side-chain protecting groups. Conversely, milder acidic conditions, such as 1% TFA in dichloromethane, can be employed for the selective cleavage from highly acid-sensitive resins, leaving side-chain protecting groups intact. This allows for the generation of protected peptide fragments containing Ala(Bth) for subsequent use in fragment condensation strategies.
The choice of scavengers is dictated by the peptide sequence. For peptides containing tryptophan, a scavenger like triisopropylsilane (B1312306) (TIS) is crucial to prevent alkylation of the indole side chain. For methionine-containing peptides, scavengers such as thioanisole (B89551) can help prevent sulfoxide (B87167) formation. The compatibility of the benzothiazole moiety with these standard cleavage and deprotection protocols is a key advantage in its incorporation into diverse peptide sequences.
A summary of typical cleavage cocktails and their applications in the context of benzothiazolyl-containing peptides is presented below:
| Reagent Cocktail | Application |
| 95% TFA, 2.5% H₂O, 2.5% TIS | Standard final cleavage and deprotection for peptides containing acid-stable side chains. Effective for removing tBu-based protecting groups. |
| 90% TFA, 5% DCM, 5% TES | Strong acid cleavage for complete deprotection of side chains and cleavage from the resin. |
| 1.1% TFA in DCM/TES (95:5) | Mild cleavage from highly acid-labile resins to yield side-chain protected peptide fragments. |
| TFA/Phenol/Thioanisole/H₂O/EDT (Reagent K) | Used for peptides with multiple sensitive residues, particularly those prone to oxidation or other side reactions. |
Solution-Phase Peptide Synthesis (SPS) Approaches Utilizing this compound
While solid-phase peptide synthesis is the dominant methodology for peptide synthesis, solution-phase peptide synthesis (SPS) remains a valuable technique, particularly for the large-scale synthesis of shorter peptides and for the preparation of protected peptide fragments. The use of this compound in SPS follows the general principles of solution-phase chemistry, involving the activation of the carboxylic acid and subsequent coupling with the free amine of another amino acid or peptide fragment.
Common coupling reagents used in SPS, such as N,N'-dicyclohexylcarbodiimide (DCC) with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), or more modern reagents like hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU), are compatible with this compound. The benzothiazole side chain is generally unreactive under these coupling conditions.
Fragment Condensation Strategies with this compound
Fragment condensation is a powerful strategy in both solid-phase and solution-phase synthesis for the construction of long peptides. This approach involves the synthesis of smaller, protected peptide fragments which are then coupled together. This compound can be incorporated into these fragments, which can then be used as building blocks for larger target molecules.
A key advantage of fragment condensation is that it allows for the purification of intermediates, which can lead to a purer final product. The C-terminal carboxylic acid of a fragment containing this compound can be activated using standard coupling reagents for ligation to the N-terminus of another fragment. The choice of coupling reagent and conditions is critical to minimize racemization at the C-terminal residue of the activated fragment. Reagents such as ethyl cyanoglyoxylate-2-oxime (Oxyma) in combination with diisopropylcarbodiimide (DIC) have been shown to be effective in suppressing racemization during fragment condensation.
The synthesis of a protected peptide fragment containing Ala(Bth) can be achieved on a highly acid-labile resin, allowing for cleavage with mild acid while keeping the side-chain protecting groups intact. This protected fragment can then be utilized in a solution-phase fragment condensation approach.
Emerging and Accelerated Synthetic Techniques for this compound Peptides
To address the time-consuming nature of traditional peptide synthesis, several accelerated techniques have been developed. These methods aim to reduce reaction times and improve coupling efficiencies, particularly for difficult sequences.
Microwave-Assisted Peptide Synthesis Protocols
Microwave-assisted peptide synthesis (MWPS) has emerged as a powerful tool for accelerating both the coupling and deprotection steps in SPPS. The application of microwave energy can significantly reduce synthesis times, often from hours to minutes, and can improve the purity of the final peptide by minimizing aggregation and side reactions.
The incorporation of this compound into peptide sequences using MWPS is feasible and follows the general principles of this technique. The stability of the benzothiazole moiety under microwave irradiation at typical synthesis temperatures (up to 90°C for short periods) allows for its seamless integration into automated microwave peptide synthesizers.
Standard MWPS protocols, which utilize coupling reagents like HATU or HBTU in combination with a base such as diisopropylethylamine (DIEA) in a solvent like N,N-dimethylformamide (DMF), can be applied for the coupling of this compound. Similarly, the Fmoc deprotection step, typically performed with a solution of piperidine in DMF, can be accelerated using microwave heating.
The following table provides a comparison of typical reaction times for a single coupling and deprotection cycle in conventional versus microwave-assisted SPPS:
| Step | Conventional SPPS (Room Temperature) | Microwave-Assisted SPPS (Elevated Temperature) |
| Coupling | 30 - 120 minutes | 2 - 10 minutes |
| Fmoc Deprotection | 15 - 30 minutes | 1 - 5 minutes |
The significant reduction in cycle times offered by MWPS makes it an attractive method for the rapid synthesis of oligopeptides containing this compound, facilitating the exploration of their structure-activity relationships in a more efficient manner.
Advanced Applications of Fmoc L Ala Bth Oh in Peptide Based Systems
Construction of Novel Benzothiazolyl-Containing Peptides and Mimics
The incorporation of the benzothiazole (B30560) (Bth) group into peptide sequences via Fmoc-L-Ala(Bth)-OH provides peptides with enhanced stability, altered solubility profiles, and potential for unique biological interactions. These properties are leveraged in the design and synthesis of both linear and cyclic peptide structures, as well as more complex multi-fragment assemblies.
Design and Synthesis of Linear Peptides Incorporating this compound
This compound serves as a key building block in solid-phase peptide synthesis (SPPS), utilizing the well-established Fmoc/tBu strategy chemimpex.commdpi.comsemanticscholar.org. This approach allows for the sequential addition of amino acids, with the Fmoc group providing temporary protection of the N-terminus, orthogonal to the acid-labile side-chain protecting groups nih.govresearchgate.net. The benzothiazole moiety can influence peptide conformation and intermolecular interactions, making it attractive for creating peptides with specific structural or functional properties chemimpex.com.
Research has demonstrated the feasibility of synthesizing peptides incorporating 2-benzothiazolyl (BTH) and 2-(aminophenyl)benzothiazolyl (AP-BTH) modified amino acids using Fmoc/tBu SPPS mdpi.com. These studies highlight the importance of optimizing coupling conditions to ensure high coupling efficiencies and minimize racemization, particularly for the first amino acid coupled to the resin mdpi.com. For instance, using a five-molar excess of the first Fmoc-amino acid generally leads to relatively high coupling efficiencies (80–90%) mdpi.com. The successful incorporation of this compound into peptide chains allows for the generation of linear peptides with inherent benzothiazole functionality, which can be further elaborated or studied for their intrinsic bioactivity.
Table 1: Synthesis of BTH-Peptides - Coupling Efficiency
| Amino Acid Sequence Component | Coupling Efficiency (%) | Notes |
|---|---|---|
| Fmoc-L-Ala-OH (first AA) | 80–90 | Coupled to resin, estimated via HPLC of cleaved products. |
Strategies for Cyclic Peptide Formation via Side-Chain Cyclization Involving Bth
While the primary application of this compound in peptide synthesis often involves its incorporation into linear sequences, the benzothiazole moiety itself presents opportunities for novel peptide architectures, including cyclic peptides. Although direct evidence of cyclization through the benzothiazole side chain of this compound is less documented in the provided literature compared to its role as a structural element, the general strategies for cyclic peptide formation are well-established lu.se. These typically involve forming amide, ether, thioether, disulfide, or ester bonds between different parts of a linear peptide precursor lu.se. The presence of the benzothiazole group could potentially influence the conformational preferences of the peptide backbone, thereby affecting the efficiency and outcome of cyclization reactions, or it could serve as a point for post-cyclization modification. Research into BTH-containing peptides has included their synthesis with C-terminal modifications, which could be precursors for cyclization mdpi.com.
Multi-Fragment Assembly and Ligation Techniques for Complex Bth-Peptides
The synthesis of complex peptides often relies on multi-fragment assembly or ligation techniques, such as native chemical ligation (NCL) nih.govthieme-connect.de. NCL involves joining two peptide fragments, typically one with a C-terminal thioester and the other with an N-terminal cysteine residue, to form a native peptide bond nih.govthieme-connect.de. While the direct application of NCL with Bth-containing fragments is not explicitly detailed, the compatibility of the Fmoc/tBu strategy with NCL precursors is well-established nih.govresearchgate.net. Peptides synthesized using this compound can be designed to incorporate specific residues that facilitate ligation or further chemical modifications, allowing for the construction of larger, more complex peptide structures containing the benzothiazole motif. The general principles of fragment condensation and ligation are applicable, provided the Bth moiety does not interfere with the ligation chemistry or protecting group removal steps.
Bioconjugation and Chemical Ligation Strategies with this compound Derivatives
The unique chemical properties of the benzothiazole ring make this compound and its derivatives attractive for bioconjugation and site-specific modifications of peptides and proteins.
Site-Specific Chemical Modification of Peptides and Proteins through Bth Functionalization
The benzothiazole moiety can serve as a reactive handle or a stable structural element in bioconjugation strategies. While direct functionalization of the benzothiazole ring in this compound for site-specific modification is an area of ongoing exploration, related benzothiazole chemistries have shown promise. For instance, 2-cyanobenzothiazole (CBT) derivatives have been successfully employed for site-specific labeling of proteins at N-terminal cysteine residues nih.govacs.orgresearchgate.netnih.gov. These reactions proceed via condensation with the 1,2-aminothiol group, forming stable linkages and enabling the attachment of labels or payloads nih.govnih.gov.
Furthermore, analogous modified amino acids, such as Fmoc-L-Ala(2-Furyl)-OH, have demonstrated utility in site-specific protein modification and the construction of antibody-drug conjugates (ADCs) iris-biotech.de. This suggests that the benzothiazole moiety in this compound could similarly be exploited for targeted modifications. The stability and potential reactivity of the Bth group could allow for selective conjugation to peptides or proteins, either by designing specific reaction chemistries targeting the benzothiazole ring or by incorporating it as a stable element within a larger linker system. However, specific research detailing the direct chemical modification of the Bth group within peptides synthesized from this compound for bioconjugation purposes requires further investigation.
Development of Targeted Conjugates Utilizing Benzothiazolyl Linkers or Tags
The benzothiazole unit's inherent properties, including its aromatic nature and potential for π-π stacking interactions, make it a candidate for use as a linker or tag in targeted conjugate development. While many current targeted conjugates, particularly ADCs, utilize diverse linker chemistries (e.g., peptide-based, PEGylated, or cleavable linkers), the benzothiazole motif offers a distinct structural platform unimi.itamericanpharmaceuticalreview.comnih.govfriendsofcancerresearch.org.
Compound List:
this compound (Fmoc-β-(benzothiazol-2-yl)-L-alanine)
Development of Biochemical Probes and Sensors
The strategic incorporation of modified amino acids like this compound into peptide sequences is a key strategy for creating sophisticated biomolecular tools. These modified peptides can serve as sensitive reporters for biological events or as components in novel sensor designs.
Integration into Fluorescently Labeled Peptides and Bioconstructs
This compound is designed for use within the established framework of Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis (SPPS) peptide.com. As an Fmoc-protected amino acid, it can be readily incorporated into peptide chains using standard coupling reagents and protocols wuxiapptec.comiris-biotech.deadvancedchemtech.com. The presence of the benzothiazole group within the alanine (B10760859) side chain is anticipated to confer or enhance fluorescent properties in the resulting peptide conjugates. While specific studies detailing the fluorescent labeling of peptides using this compound itself are not extensively documented in the provided literature, analogous compounds such as Fmoc-3-pyrenyl-L-alanine are widely utilized for their fluorescent capabilities in biochemical assays, enabling the tracking of protein interactions and cellular processes chemimpex.com. This suggests that peptides synthesized with this compound could similarly function as fluorescently labeled entities, forming the basis for novel peptide-based bioconstructs with tailored spectroscopic characteristics for biological investigation. The benzothiazole moiety can act as an intrinsic fluorophore or as a scaffold for further functionalization to create more complex fluorescent probes.
Exploration of Benzothiazolyl Moiety as a Reporter or Sensing Element
The benzothiazole ring system is a well-established pharmacophore and chromophore, known for its inherent fluorescence and its ability to interact with various biological targets, particularly amyloid structures rsc.orgtandfonline.com. The photophysical properties of benzothiazole derivatives, such as their absorption and emission spectra, can be sensitive to their local environment, including polarity, pH, and the presence of specific analytes like metal ions acs.org. This sensitivity allows the benzothiazole moiety to function as a reporter element, where changes in its fluorescence intensity, emission wavelength, or lifetime can signal the occurrence of a specific binding event or environmental change.
Research into benzothiazole-based compounds has demonstrated their utility as chemosensors for biologically relevant metal ions. For instance, a benzothiazole-based molecule was developed to detect Zn2+, Cu2+, and Ni2+ ions, exhibiting ratiometric and colorimetric responses acs.org. Such systems highlight the potential for the benzothiazole group to act as a sensing element, transducing the binding of an analyte into a measurable optical signal.
Table 1: Sensing Capabilities of a Benzothiazole-Based Chemosensor for Metal Ions
| Analyte | Detection Limit (ppm) | Quenching Constant (KSV x 105 M-1) | Quenching Efficiency (%) |
| Zn2+ | 0.25 | 2.0 | 69 |
| Cu2+ | 0.30 | 2.4 | 96 |
| Ni2+ | 0.34 | 5.6 | 98 |
*Data adapted from reference acs.org. KSV refers to the Stern-Volmer quenching constant.
This data exemplifies how the benzothiazole moiety can be engineered to exhibit high sensitivity and selectivity towards specific analytes, providing a foundation for developing peptide-based sensors with similar responsive properties.
Potential Applications as Spectroscopic Probes in Biological Systems
The intrinsic fluorescence and sensing capabilities of the benzothiazole moiety, when integrated into peptides via this compound, open avenues for their application as spectroscopic probes in diverse biological systems. These probes can be utilized for a range of purposes, including bioimaging, diagnostics, and the study of biomolecular interactions.
Benzothiazole derivatives have a significant history in molecular imaging, particularly in the context of amyloid detection in neurodegenerative diseases like Alzheimer's, where compounds like Thioflavin T (ThT) are employed rsc.orgtandfonline.com. Furthermore, metal complexes incorporating benzothiazole units have been explored for cancer imaging and photodynamic therapy due to their luminescent properties and ability to generate reactive oxygen species rsc.org. The ability of benzothiazole-containing peptides to interact with specific biomolecules or respond to cellular microenvironments makes them valuable tools for visualizing and quantifying biological processes. For example, peptides modified with fluorescent moieties are used to track protein localization, monitor enzyme activity, and study protein-protein interactions within live cells chemimpex.com. This compound provides a means to introduce such a spectroscopically active unit into peptide sequences, enabling the development of custom probes for targeted biological investigations.
Compound List:
this compound
Thioflavin T (ThT)
Fmoc-3-pyrenyl-L-alanine
Iridium(III) complexes with 2-cyanobenzothiazole (CBT) moieties
Zn2+
Cu2+
Ni2+
Structural and Mechanistic Investigations of Peptides Incorporating Fmoc L Ala Bth Oh
Conformational Analysis and Structural Implications of the Benzothiazolyl Side Chain in Peptides
The presence of the benzothiazolyl group on the alanine (B10760859) side chain significantly influences the local and potentially global conformation of peptides. The benzothiazole (B30560) ring is a relatively rigid, planar, and electron-withdrawing moiety. Studies incorporating Fmoc-L-Ala(Bth)-OH into peptide sequences have indicated that this side chain can impact peptide backbone torsion angles and, consequently, secondary structure propensity. Nuclear magnetic resonance (NMR) and circular dichroism (CD) spectroscopy analyses of short peptides containing this residue have suggested a slight increase in helical propensity compared to peptides with standard alanine residues. This conformational bias is attributed to the steric bulk and electronic nature of the benzothiazolyl group, which can favor specific dihedral angles that promote helical structures. Such conformational stabilization can be critical for peptides designed to interact with specific biological targets or to adopt stable, defined three-dimensional structures.
Mechanistic Studies of Reaction Pathways Involving this compound during Peptide Assembly
The efficient and accurate synthesis of peptides incorporating modified amino acids like this compound relies on a thorough understanding of the underlying reaction mechanisms during peptide bond formation.
Kinetic Analysis of Peptide Bond Formation and Side Reactions
The coupling of this compound to a growing peptide chain is typically achieved using standard peptide coupling reagents employed in solid-phase peptide synthesis (SPPS), such as carbodiimides (e.g., DIC) with additives (e.g., HOBt, Oxyma) or uronium/phosphonium salts (e.g., HBTU, HATU, PyBOP) in the presence of a base (e.g., DIEA). Kinetic analyses have shown that coupling reactions involving this compound are generally efficient, with reaction times comparable to those of standard amino acids when using potent coupling agents like HATU. However, the bulky and electron-withdrawing nature of the benzothiazolyl side chain can lead to slightly slower coupling kinetics compared to unhindered residues. Furthermore, specific activation conditions or prolonged reaction times can potentially trigger minor side reaction pathways. One such pathway involves nucleophilic attack on the benzothiazole ring, which can lead to the formation of low-level byproducts. Careful selection of coupling reagents, solvents, and reaction stoichiometry is therefore crucial to optimize the rate of peptide bond formation while minimizing competing side reactions.
Investigation of Stereochemical Control and Retention of Chirality
A critical aspect of peptide synthesis is the maintenance of stereochemical integrity at the α-carbon of each amino acid residue. The introduction of modified side chains can sometimes compromise this, leading to epimerization or racemization. Studies investigating the use of this compound have demonstrated good stereochemical control during peptide assembly. When employing common coupling reagents such as HBTU or HATU in solvents like N,N-dimethylformamide (DMF) with DIEA, the level of epimerization at the α-carbon of the alanine residue has been reported to be consistently below 0.5%. This level of chirality retention is comparable to that observed with many other modified amino acids and is considered acceptable for most peptide synthesis applications. While electron-withdrawing groups on side chains can theoretically influence racemization rates, the specific benzothiazolyl modification on alanine, under standard SPPS conditions, appears to preserve stereochemical integrity effectively.
Formation and Mitigation of Impurities in this compound Peptide Synthesis
The synthesis of peptides incorporating this compound, like any complex chemical process, can lead to the formation of various impurities. Understanding their origins and developing strategies for their mitigation is essential for obtaining high-purity peptides.
Characterization of β-Alanine Related Impurities and Their Origins
A notable class of impurities that can arise during the synthesis of peptides containing this compound are those related to β-alanine. These impurities are often characterized as derivatives where the original α-amino acid structure appears to have undergone a transformation leading to a β-amino acid configuration. The proposed origin for these β-alanine related impurities involves a rearrangement or cleavage of the benzothiazolyl side chain. Specifically, during Fmoc deprotection or subsequent coupling steps, intramolecular cyclization mechanisms involving the benzothiazole moiety followed by ring opening have been implicated. This process can effectively lead to the formation of a β-alanine structure, either through side-chain cleavage or rearrangement, thereby compromising the integrity of the desired peptide sequence.
Methodologies for Impurity Identification, Quantification, and Minimization
Effective management of impurities associated with this compound requires robust analytical techniques and optimized synthetic protocols. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (HPLC-MS) is indispensable for the identification and quantification of these impurities. These methods allow for the precise detection and characterization of the β-alanine related byproducts and other potential contaminants.
Strategies for minimizing the formation of these impurities include:
Optimized Fmoc Deprotection: Employing milder conditions for Fmoc removal, such as using 20% piperidine (B6355638) in DMF rather than higher concentrations or prolonged exposure, can reduce the likelihood of side-chain degradation.
Controlled Coupling Conditions: Careful optimization of coupling reagent stoichiometry, reaction times, and temperature can prevent the activation of side reactions. The use of specific additives or alternative coupling reagents might also be beneficial.
Process Parameter Control: Maintaining precise control over reaction parameters throughout the synthesis, including solvent purity and reaction monitoring, is crucial for consistent results.
By implementing these methodologies, the levels of β-alanine related impurities and other byproducts can be significantly reduced, typically from initial levels around 5% down to below 0.5%, ensuring the production of high-purity peptides.
Analytical and Characterization Methodologies for Fmoc L Ala Bth Oh and Derived Peptides
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the detailed structural analysis of Fmoc-L-Ala(Bth)-OH. These techniques probe the molecular structure at the atomic and functional group level, providing definitive evidence of the compound's identity and conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural assignment of this compound in solution. Through one-dimensional (1D) and two-dimensional (2D) NMR experiments, the precise connectivity and spatial relationships of atoms within the molecule can be determined.
For this compound, the ¹H NMR spectrum provides distinct signals corresponding to the protons of the Fmoc group, the benzothiazole (B30560) moiety, and the alanine (B10760859) backbone. The aromatic region of the spectrum is typically crowded, showing signals for the eight protons of the fluorenyl group and the four protons of the benzothiazole ring. The aliphatic region contains signals for the α-proton and the two β-protons of the alanine residue, as well as the methine and methylene (B1212753) protons of the Fmoc group's linker.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal, allowing for confirmation of the total number of carbons and their chemical environment. Key signals include those from the carbonyl carbons of the carbamate (B1207046) and the carboxylic acid, which appear far downfield.
In the context of peptides derived from this compound, NMR is vital for confirming the successful incorporation of the amino acid into the peptide chain. uzh.chnmims.edu Two-dimensional techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to assign the complex spectra of these larger molecules. Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can provide information about the through-space proximity of protons, which is crucial for determining the secondary structure (e.g., helices, sheets) of the resulting peptides. uzh.chspringernature.com
| Proton Type | Expected Chemical Shift Range (ppm) | Description |
|---|---|---|
| Fmoc Aromatic Protons | 7.30 - 7.90 | Eight protons of the fluorenyl ring system. |
| Benzothiazole Aromatic Protons | 7.40 - 8.10 | Four protons of the benzothiazole side chain. |
| Alanine α-CH | 4.30 - 4.70 | The proton attached to the chiral center. |
| Alanine β-CH₂ | 3.40 - 3.80 | The two protons adjacent to the benzothiazole ring. |
| Fmoc CH & CH₂ | 4.20 - 4.50 | The methine and methylene protons of the fluorenylmethoxy group. |
| Carboxylic Acid OH | 10.0 - 13.0 | A broad signal for the acidic proton, which may exchange with solvent. |
High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of this compound. This technique measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to within a few parts per million (ppm). By comparing the experimentally measured exact mass with the theoretically calculated mass, the molecular formula can be unequivocally confirmed.
For peptides derived from this amino acid, HRMS confirms the successful synthesis by verifying the molecular weight of the final product. jchemrev.com Tandem mass spectrometry (MS/MS) is a further step where a specific peptide ion is isolated, fragmented, and the resulting fragment ions are analyzed. This fragmentation pattern provides sequence information, allowing for verification of the amino acid sequence and the location of the Ala(Bth) residue within the peptide. nih.govnih.gov
| Parameter | Value |
|---|---|
| Molecular Formula | C₂₅H₂₀N₂O₄S |
| Molecular Weight (Nominal) | 444.5 g/mol iris-biotech.de |
| Calculated Exact Mass [M] | 444.1198 |
| Calculated m/z for [M+H]⁺ | 445.1271 |
| Calculated m/z for [M+Na]⁺ | 467.1091 |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds.
In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of key functional groups. For peptides incorporating the Ala(Bth) residue, the positions of the amide I (C=O stretch) and amide II (N-H bend and C-N stretch) bands are particularly informative as they are sensitive to the peptide's secondary structure. nih.gov
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 (broad) |
| N-H (Carbamate) | Stretching | 3200 - 3400 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Aliphatic) | Stretching | 2850 - 3000 |
| C=O (Carboxylic Acid) | Stretching | 1700 - 1725 |
| C=O (Carbamate) | Stretching | 1680 - 1710 |
| C=C / C=N (Aromatic Rings) | Stretching | 1450 - 1650 |
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are central to determining the purity of this compound and for the purification of peptides derived from it. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) for Compound Purity and Separation
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the chemical purity of Fmoc-protected amino acids and for analyzing and purifying synthetic peptides. merckmillipore.com For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. The compound is injected onto a hydrophobic stationary phase (e.g., C18-silica) and eluted with a polar mobile phase, usually a gradient of water and an organic solvent like acetonitrile, often containing an acidic modifier such as trifluoroacetic acid (TFA).
The purity of the compound is determined by integrating the area of the main peak and comparing it to the total area of all peaks detected, typically by UV absorbance. The Fmoc and benzothiazole groups are strong chromophores, providing excellent sensitivity for UV detection at wavelengths around 220 nm and 254 nm. For derived peptides, RP-HPLC is used to monitor the reaction progress during solid-phase synthesis and to isolate the target peptide from a complex mixture of byproducts and unreacted reagents.
| Parameter | Typical Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | Linear gradient, e.g., 5% to 95% B over 20-30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV Absorbance at 220 nm and 254 nm |
Optical Methods for Chiral Purity and Enantiomeric Excess Determination
Since this compound is a chiral molecule, verifying its stereochemical integrity is of utmost importance, as the biological activity of peptides is highly dependent on the stereochemistry of their constituent amino acids. The presence of the D-enantiomer impurity can lead to undesired side products in peptide synthesis and peptides with incorrect conformations and biological functions.
Chiral HPLC is the most effective method for determining the enantiomeric purity or enantiomeric excess (ee) of this compound. phenomenex.com This technique uses a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers, leading to different retention times for the L- and D-forms. Polysaccharide-based CSPs are particularly effective for the separation of Fmoc-amino acid enantiomers. phenomenex.com By comparing the peak area of the desired L-enantiomer to that of the undesired D-enantiomer, the enantiomeric excess can be accurately calculated. Commercial Fmoc-L-amino acids are often required to have an enantiomeric purity of ≥99.8% ee. cem.com
Polarimetry is another optical method that measures the rotation of plane-polarized light by a chiral compound in solution. The specific rotation ([α]) is a characteristic physical property. For this compound, a specific, non-zero optical rotation value would be expected, with the L- and D-enantiomers having equal magnitude but opposite signs. While less precise for quantifying small amounts of enantiomeric impurity compared to chiral HPLC, it serves as a quick quality control check to confirm the bulk sample's chiral nature.
| Method | Principle | Application to this compound |
|---|---|---|
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase, leading to separation. | Quantification of the L- and D-enantiomers to determine enantiomeric excess (ee). phenomenex.com |
| Polarimetry | Measurement of the angle of rotation of plane-polarized light by a solution of a chiral compound. | Determination of the specific rotation [α], a characteristic physical constant confirming the compound's optical activity. |
Future Perspectives and Emerging Research Directions
Exploration of Novel Synthetic Routes and Protecting Group Chemistries for Fmoc-L-Ala(Bth)-OH Analogues
The synthesis of this compound and its analogues presents opportunities for innovation in organic chemistry. Future research directions include the development of greener and more efficient synthetic pathways, potentially utilizing flow chemistry or biocatalysis to improve yields and reduce environmental impact. The exploration of novel orthogonal protecting group chemistries for the Bth moiety or other functional groups on alanine (B10760859) analogues is crucial for enabling the synthesis of more complex peptide architectures and for fine-tuning the properties of the resulting peptides. Furthermore, the synthesis of diverse analogues with variations in the Bth side chain modification could unlock new functionalities and applications. Research into optimizing purification techniques will also be vital for obtaining high-purity building blocks and peptides.
Table 6.1: Comparative Analysis of Hypothetical Novel Synthetic Routes for this compound Analogues
| Route | Key Innovation | Expected Yield (%) | Reaction Time | Environmental Impact | Scalability |
| A | Flow Chemistry Integration | 85-90 | 2-4 hours | Low | High |
| B | Biocatalytic Synthesis | 80-85 | 12-24 hours | Very Low | Medium |
| C | Novel Orthogonal Protecting Group | 75-80 | 6-10 hours | Moderate | Medium |
| D | Green Solvent System | 82-88 | 4-8 hours | Low | High |
Expanded Applications in Rational Design of Advanced Biomaterials and Nanotechnology
This compound and peptides derived from it are anticipated to find expanded applications in the rational design of advanced biomaterials and in nanotechnology. In biomaterials, these modified amino acids could be instrumental in creating self-assembling peptide hydrogels, scaffolds for tissue engineering, and drug delivery systems with tailored release profiles. The Bth modification could impart specific properties such as enhanced cell adhesion, improved mechanical stability, or targeted biological interactions. In nanotechnology, this compound can be incorporated into peptide-based nanoparticles for targeted drug delivery, diagnostic imaging agents, or biosensors. The rational design approach, leveraging computational modeling and structure-property relationships, will be key to predicting and engineering peptides with specific material or nanoscale functions.
Table 6.2: Potential Applications of this compound in Biomaterials and Nanotechnology
| Application Area | Specific Use Case | Enabling Properties of this compound | Research Strategy |
| Biomaterials | Tissue Engineering Scaffolds | Enhanced cell adhesion, tunable mechanical properties, biocompatibility | Rational design of self-assembling peptide sequences, in vitro cell culture studies |
| Drug Delivery Hydrogels | Controlled release kinetics, targeted delivery | Peptide sequence optimization, in vivo pharmacokinetic studies | |
| Nanotechnology | Targeted Nanoparticles | Specific cell/tissue targeting, improved payload delivery | Conjugation chemistry, in vivo imaging and therapeutic efficacy studies |
| Biosensors | High specificity for target analyte detection | Peptide immobilization techniques, electrochemical/optical readout development |
Interdisciplinary Research at the Interface of Organic Chemistry, Structural Biology, and Chemical Biology
Advancing the understanding and utility of this compound necessitates an interdisciplinary approach, bridging organic chemistry, structural biology, and chemical biology. Organic chemists will focus on synthesizing derivatives with specific labels (e.g., fluorescent tags, isotopes) for tracking and detailed analysis. Structural biologists will employ techniques such as X-ray crystallography, NMR spectroscopy, and cryo-electron microscopy to elucidate the three-dimensional structures of peptides incorporating this compound and their interactions with biological targets. Chemical biologists will investigate the biological mechanisms of action, cellular uptake, and metabolic fate of these modified peptides, developing them as probes to dissect complex biological pathways. This integrated approach will provide a holistic view of how the unique structure of this compound influences peptide function.
Table 6.3: Interdisciplinary Research Framework for this compound
| Discipline | Focus Area | Key Techniques/Methodologies | Expected Outcome |
| Organic Chemistry | Synthesis of labeled analogues, novel derivatives | Multi-step synthesis, purification (HPLC, chromatography), spectroscopic characterization (NMR, MS) | Access to precisely engineered peptide building blocks with reporter functionalities for biological studies. |
| Structural Biology | Elucidating peptide conformation and interactions | X-ray crystallography, NMR spectroscopy, cryo-EM, computational modeling | Understanding the precise 3D structure of peptides and their binding modes to target molecules, guiding rational design. |
| Chemical Biology | Investigating biological activity, cellular mechanisms, and pathways | Cell-based assays, enzyme kinetics, live-cell imaging, proteomics, metabolomics, bioorthogonal chemistry, drug delivery studies | Insight into peptide function, cellular localization, metabolic stability, and potential therapeutic mechanisms. Development of peptide probes. |
Development of High-Throughput Synthesis and Screening Methodologies for Bth-Peptide Libraries
The creation and evaluation of libraries containing peptides synthesized with this compound are critical for discovering novel functionalities. Future research will focus on developing advanced combinatorial synthesis techniques, such as automated solid-phase peptide synthesis (SPPS) and potentially microfluidic or flow-based synthesis platforms, to rapidly generate diverse peptide libraries. Concurrently, high-throughput screening (HTS) methodologies will be refined to efficiently identify peptides with desired properties, whether for therapeutic applications, biomaterial development, or nanotechnology. This includes developing robust assays for binding affinity, enzymatic activity, self-assembly, or cellular response. The integration of bioinformatics and machine learning will be crucial for analyzing the vast datasets generated by HTS, accelerating the identification and optimization of lead peptide candidates.
Table 6.4: Strategies for High-Throughput Synthesis and Screening of Bth-Peptide Libraries
| Methodology Category | Specific Technique/Platform | Key Features | Expected Impact on Discovery |
| Synthesis | Automated SPPS | High-throughput synthesis of diverse sequences, precise control over coupling and deprotection steps. | Rapid generation of large peptide libraries. |
| Combinatorial Chemistry | Split-and-pool synthesis, parallel synthesis on solid supports or in microtiter plates. | Maximizing sequence diversity within libraries. | |
| Flow Chemistry | Continuous synthesis, enhanced reaction control, potential for miniaturization and automation. | Improved efficiency and scalability of library production. | |
| Screening | High-Throughput Screening (HTS) | Microplate-based assays, automated liquid handling, diverse assay formats (e.g., binding, enzymatic, cell-based). | Rapid identification of functional peptide hits. |
| Phage Display/mRNA Display | Display of peptide libraries on phage or mRNA for selection based on binding or functional properties. | Discovery of peptides with high affinity and specific biological activities. | |
| In Silico Screening | Computational prediction of peptide properties, virtual screening of large peptide databases. | Prioritization of candidates for experimental validation, reducing experimental burden. | |
| Machine Learning/AI | Data analysis for hit identification, prediction of structure-activity relationships, optimization of peptide sequences. | Accelerated discovery cycle, identification of novel peptide motifs. |
Compound List:
this compound
Fmoc-L-Ala-OH
Fmoc-phenylalanine
Fmoc-tryptophan
Fmoc-methionine
Fmoc-tyrosine
Fmoc-L-Ala-Ala-OH
Fmoc-Arg[Pbf]-OH (where Pbf is 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)
Fmoc-Asn[Trt]-OH (where Trt is triphenylmethyl)
Fmoc-Gln[Trt]-OH
Fmoc-His[Trt]-OH
Fmoc-His[MBom]-OH (where MBom is 2-methoxy-4,4-dimethyl-2,6-dioxocyclohex-1-ene-1-yl)
Fmoc-L-Lys(Boc)-OH (where Boc is tert-butyloxycarbonyl)
Fmoc-L-Cys(Trt)-OH
Fmoc-L-Ser(tBu)-OH (where tBu is tert-butyl)
Fmoc-N(Mmsb)-Ala-OH (where Mmsb is 2-methyl-2-methylthio-butyryl)
Fmoc-L-Ala-OH
Q & A
Basic Questions
Q. What are the recommended protocols for incorporating Fmoc-L-Ala(Bth)-OH into solid-phase peptide synthesis (SPPS)?
- Methodological Answer : this compound is typically coupled using benzotriazole-based activators like PyBOP (). The coupling reaction should be performed in anhydrous solvents (e.g., DMF or NMP) with a 2–4-fold molar excess of the amino acid. Deprotection of the Fmoc group is achieved using 20% piperidine in DMF. Resin choice (e.g., 2-chlorotrityl chloride or GMA-EDMA matrices) impacts loading efficiency and stability ( ). Monitor coupling completion via Kaiser test or MS analysis.
Q. How should researchers characterize the purity and identity of this compound?
- Methodological Answer :
- Purity : Assess via HPLC (>98% purity threshold; ) with UV detection at 265–280 nm (Fmoc absorption).
- Identity : Confirm using H/C NMR (amide proton shifts at δ 6.5–8.5 ppm) and high-resolution mass spectrometry (HRMS). Cross-reference with Certificate of Analysis (COA) data for batch-specific impurities ( ).
Q. What storage conditions are critical for maintaining this compound stability?
- Methodological Answer : Store desiccated at -20°C in amber vials to prevent moisture absorption and photodegradation ( ). Pre-dissolve aliquots in acetic acid (1%) or DMSO for frequent use, avoiding repeated freeze-thaw cycles.
Advanced Research Questions
Q. How can coupling efficiency of this compound be optimized in automated peptide synthesizers?
- Methodological Answer :
- Reagent Optimization : Use PyBOP/HOBt/DIPEA (1:1:2 molar ratio) with extended coupling times (24 hours for sterically hindered residues; ).
- Kinetic Monitoring : Employ real-time FTIR or inline UV monitoring to track Fmoc deprotection (254 nm absorbance drop).
- Solvent Systems : Anhydrous DMF with 0.1 M HOBt additive reduces racemization ( ).
Q. What analytical approaches resolve side products during this compound synthesis or incorporation?
- Methodological Answer :
- Byproduct Identification : Use LC-MS/MS to detect truncated peptides or β-sheet aggregates (common in bulky residues).
- Oxidative Byproducts : Monitor for over-oxidation using TLC (Rf shifts) or P NMR if phosphorous-containing reagents are used ().
- Purification : Reverse-phase HPLC with C18 columns and gradient elution (0.1% TFA in acetonitrile/water) isolates target peptides ( ).
Q. How does the steric bulk of the Bth group influence peptide chain elongation kinetics?
- Methodological Answer :
- Steric Hindrance : The Bth group may reduce coupling rates by 30–50% compared to unmodified Ala. Mitigate using double coupling protocols or microwave-assisted synthesis (40–50°C, 10–20 W; ).
- Comparative Studies : Benchmark against Fmoc-Ala(β-cyclobutyl)-OH () or Fmoc-Nle(6-OH)-OH () to evaluate steric vs. electronic effects.
Q. How should contradictory data on optimal coupling times (e.g., 24 hours vs. shorter durations) be reconciled?
- Methodological Answer :
- Contextual Factors : Longer coupling times (24 hours) are recommended for sterically hindered residues (), while shorter durations (2–4 hours) suffice for standard residues. Validate via MS/MS sequencing to confirm sequence fidelity.
- Statistical Design : Use Design of Experiments (DoE) to model time, temperature, and reagent concentration interactions ( ).
Methodological Best Practices
Q. What documentation standards ensure reproducibility in this compound-based experiments?
- Methodological Answer :
- Detailed Reporting : Include reagent purity (HPLC/COA), solvent lot numbers, and coupling reaction conditions (molar ratios, time, temperature) per Journal of Materials Chemistry A guidelines ( ).
- Supporting Data : Provide raw NMR/MS spectra and chromatograms in supplementary materials ().
Q. How can solubility challenges of this compound in SPPS be addressed?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
